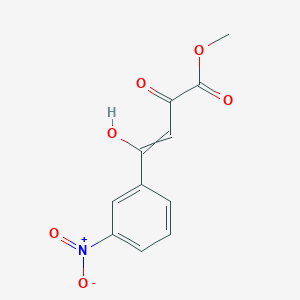

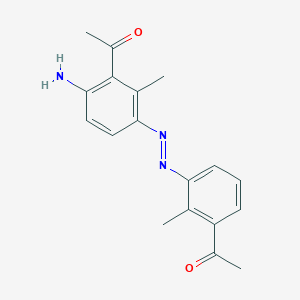

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

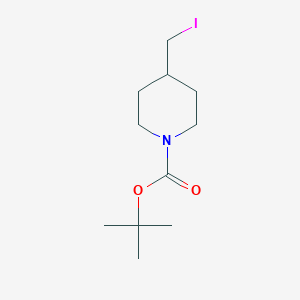

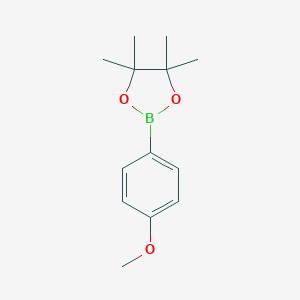

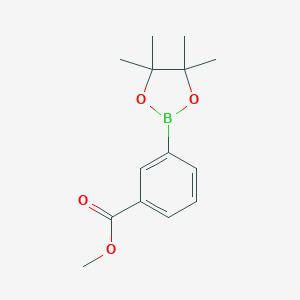

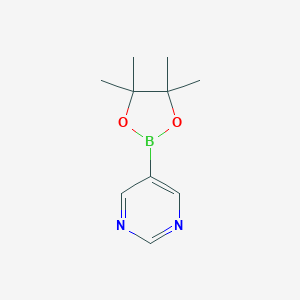

“Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate” is a complex organic compound. It likely contains a nitrophenyl group, which is a functional group consisting of a phenyl group, C6H5, bonded to a nitro group, NO2 .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate” were not found, nitrophenyl-group-containing heterocycles have been synthesized through regioselective cyclocondensation .

Scientific Research Applications

Multicomponent Reactions (MCRs)

This compound can be utilized in multicomponent reactions (MCRs) , which are highly valued in organic synthesis due to their efficiency and atom economy. The presence of multiple functional groups in this compound makes it a versatile intermediate for constructing complex molecules. For instance, it can undergo a Morita-Baylis-Hillman reaction followed by a Michael addition , as part of a tandem three-component reaction .

Organocatalysis

In the realm of organocatalysis , Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate can act as a substrate for phosphine-catalyzed reactions . These reactions are pivotal for creating carbon-carbon bonds and introducing chirality into molecules, which is crucial for the development of pharmaceuticals .

Chemoselectivity Studies

The compound’s distinct reactivity profile allows for exploration in chemoselectivity studies . Researchers can investigate how different catalysts or reaction conditions affect the selectivity of the compound towards various chemical transformations, which is fundamental for designing efficient synthetic routes .

Stereoselectivity Research

Due to its structural features, this compound is suitable for stereoselectivity research . It can be used to study the preferential formation of stereoisomers when subjected to different catalytic or non-catalytic conditions. This has implications for the synthesis of enantiomerically pure compounds, which are important in drug development .

Mechanism of Action

Target of Action

The primary target of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is antibodies, specifically anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies . These antibodies play a crucial role in the immune response, recognizing and binding to specific antigens, such as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) .

Mode of Action

The compound interacts with its target antibodies through antigen-antibody binding. The variable regions of these antibodies, which can be obtained as single-chain Fv (scFv) antibodies, bind to the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) . The binding affinity and avidity of matured-type antibodies from germline-type antibodies could be evaluated based on binding kinetics and thermodynamics .

Biochemical Pathways

The interaction of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate with its target antibodies affects the affinity maturation pathway. This pathway is known to increase the binding affinity and specificity of antibodies towards their immunogen by somatic hypermutation . Haptens such as (4-hydroxy-3-nitrophenyl)acetyl (NP) have been used to analyze the structural basis of affinity maturation .

Result of Action

The result of the compound’s action is a change in the antigen-binding affinity and avidity of the antibodies. Notably, the Tyr to Gly mutation at the 95th residue of the heavy chain is critical for changing the configuration of complementarity determining region 3, which is involved in antigen binding . This change could potentially enhance the immune response.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the variable region may decrease to increase affinity, possibly due to protein architecture . Furthermore, the high stability of germline-type antibodies and the low stability of matured-type antibodies, which increase upon antigen binding, can be explained by the stability of antibodies required at the respective stages of immunization .

properties

IUPAC Name |

methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPYGZQDNIHJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378045 |

Source

|

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

CAS RN |

151646-59-2 |

Source

|

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)

![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)